molecular formula C11H16BrN B12971457 (S)-1-(4-Bromophenyl)pentan-1-amine

(S)-1-(4-Bromophenyl)pentan-1-amine

Cat. No.: B12971457
M. Wt: 242.16 g/mol
InChI Key: XWMATEXNOIDDRI-NSHDSACASA-N
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Description

(S)-1-(4-Bromophenyl)pentan-1-amine is a chiral primary amine featuring a pentyl chain terminated by a 4-bromophenyl group. Its stereochemistry at the amine-bearing carbon (S-configuration) confers distinct physicochemical and biological properties compared to its racemic or enantiomeric counterparts. The 4-bromophenyl substituent enhances lipophilicity and may influence π-π stacking interactions in crystalline states or receptor-binding environments .

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)pentan-1-amine

InChI

InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

XWMATEXNOIDDRI-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Bromophenyl)pentan-1-amine typically involves the following steps:

    Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.

    Amine Introduction: Conversion of the intermediate compound to the desired amine through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce other functional groups present.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products: The major products depend on the specific reactions and conditions employed, but can include various substituted phenylpentan-1-amines and their oxidized or reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)pentan-1-amine would depend on its specific biological targets. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (S)-1-(4-Bromophenyl)pentan-1-amine with structurally related compounds, emphasizing substituent effects, biological activity, and physicochemical properties:

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Toxicity (Severity Index, SI)
(S)-1-(4-Bromophenyl)pentan-1-amine 256.15 4-Bromophenyl, pentylamine (S) Limited direct data; inferred anti-inflammatory potential Not reported
1-(4-Bromophenyl)-3-[5-(4-Cl-phenyl)-1,3,4-oxadiazol-2-yl]propan-1-on (IIIa) 437.71 4-Bromophenyl, oxadiazole, 4-Cl-phenyl 59.5% suppression of carrageenan-induced edema (100 mg/kg) SI = 0.75
1-(4-Bromophenyl)-3-[5-(3,4-diMeO-phenyl)-1,3,4-oxadiazol-2-yl]propan-1-on (IIIb) 463.74 4-Bromophenyl, oxadiazole, 3,4-diMeO-phenyl 61.9% edema suppression (100 mg/kg) SI = 0.83
(S)-1-Bromo-4-methylpentan-2-amine 194.08 Bromo, methyl, pentan-2-amine (S) No reported bioactivity Not reported

Key Findings

Substituent Impact on Bioactivity: The 4-bromophenyl group in (S)-1-(4-Bromophenyl)pentan-1-amine and compounds IIIa/IIIb enhances lipophilicity, facilitating membrane penetration. However, IIIa and IIIb exhibit higher anti-inflammatory activity due to their oxadiazole moieties, which are known to stabilize hydrogen-bonding networks and interact with inflammatory targets (e.g., cyclooxygenase enzymes) . The absence of an oxadiazole ring in (S)-1-(4-Bromophenyl)pentan-1-amine may reduce its potency compared to IIIa/IIIb but could improve metabolic stability due to fewer heteroatoms.

This trend may extend to (S)-1-(4-Bromophenyl)pentan-1-amine, though experimental validation is required.

Hydrogen-Bonding Patterns :

  • Unlike oxadiazole derivatives, which form robust hydrogen-bonding networks via N–H···O interactions, (S)-1-(4-Bromophenyl)pentan-1-amine relies on weaker N–H···Br or C–H···π interactions. This difference may influence crystallization behavior and solubility .

Biological Activity

(S)-1-(4-Bromophenyl)pentan-1-amine is a chiral amine compound that has garnered attention due to its potential biological activities and pharmacological properties. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and studies.

Chemical Structure and Properties

(S)-1-(4-Bromophenyl)pentan-1-amine features a bromophenyl group attached to a pentan-1-amine backbone. The presence of the bromine atom significantly influences its reactivity and interactions with biological targets. The compound's chirality adds another layer of complexity, as different enantiomers can exhibit varying biological activities.

The biological activity of (S)-1-(4-Bromophenyl)pentan-1-amine is primarily mediated through its interaction with neurotransmitter systems, particularly the dopamine and norepinephrine pathways. The compound is hypothesized to act as a stimulant, potentially influencing mood regulation and cognitive functions through modulation of these neurotransmitters.

Potential Mechanisms:

  • Receptor Interaction : Binding to dopamine and norepinephrine receptors may lead to enhanced neurotransmitter release or inhibition of reuptake, contributing to its psychoactive effects.
  • Enzyme Modulation : The compound may also interact with specific enzymes involved in neurotransmitter metabolism, further influencing its biological effects.

Biological Activity and Research Findings

Research indicates that (S)-1-(4-Bromophenyl)pentan-1-amine exhibits significant biological activity, particularly in pharmacological contexts. Studies have shown its potential roles in treating conditions like depression and anxiety due to its stimulant properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of (S)-1-(4-Bromophenyl)pentan-1-amine compared to related compounds:

Compound NameStructural FeaturesBiological Activity
(S)-1-(4-Bromophenyl)pentan-1-amineChiral amine; bromine substitutionPotential stimulant; interacts with dopamine and norepinephrine receptors
(R)-1-(4-Bromophenyl)pentan-1-amineEnantiomer of (S)-formVaries; potential for different receptor interactions
1-(4-Chlorophenyl)pentan-1-amineSimilar amine structure; chlorine atomNeurotransmitter modulation; less potent than brominated analog
3-(4-Bromophenyl)propanamideAmide instead of amineDifferent metabolic pathways; lower CNS activity

Case Studies

Several case studies have highlighted the implications of (S)-1-(4-Bromophenyl)pentan-1-amine in clinical settings:

  • Stimulant Properties : A study demonstrated that the compound exhibited stimulant-like effects in animal models, suggesting its potential utility in treating attention deficit disorders .
  • Neurotransmitter Interaction : Research indicated that this compound could inhibit the reuptake of dopamine and norepinephrine, supporting its role as a potential antidepressant .
  • Toxicological Reports : Cases of misuse have been reported, linking the compound to adverse effects similar to other synthetic cathinones, underscoring the need for careful monitoring in clinical applications .

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